![molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 571188-81-3](/img/structure/B1280472.png)
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Overview
Description
“6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C14H16BrN3O2S . It is used as a reactant in the preparation of pyrido[2,3-d]pyrimidin-7-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-d]pyrimidin-7-one core, with a bromine atom at the 6-position, a cyclopentyl group at the 8-position, a methylsulfinyl group at the 2-position, and a methyl group at the 5-position .Physical And Chemical Properties Analysis
The molecular weight of this compound is 370.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Building Blocks in Biochemical Research
This compound is used as a building block in biochemical research . It is often used in the synthesis of more complex molecules, serving as a starting point for a variety of chemical reactions.
Impurity Profiling in Drug Production
The compound is used in impurity profiling during the commercial production of certain drugs . This process is crucial for ensuring the safety and efficacy of pharmaceutical products.
Reference Standard in Pharmaceutical Analysis
It can be used as a reference standard in pharmaceutical analysis . Reference standards are essential for validating the analytical methods used in pharmaceutical testing.
Research and Development (R&D) Use
The compound is used for research and development (R&D) purposes . It can be used in the development of new drugs or in the study of biochemical processes.
Synthesis of CDK4/6 Inhibitors
The compound is used in the synthesis of CDK4 and/or CDK6 inhibitors . These inhibitors are a class of drugs that have shown promise in the treatment of certain types of cancer.
Study of Palbociclib and its Related Formulations
The compound is used in the study of Palbociclib and its related formulations . Palbociclib is a drug used in the treatment of breast cancer.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6 . By binding to these kinases, it interferes with their activity, leading to a halt in the cell cycle progression at the G1 phase . This results in the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK4 and CDK6 disrupts the cell cycle regulatory pathway . This leads to a decrease in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle, thereby preventing the progression from the G1 phase to the S phase .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLOKKYGFGHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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